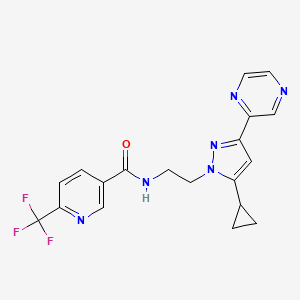![molecular formula C18H13ClF3N3O3 B2411679 2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine CAS No. 955961-70-3](/img/structure/B2411679.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine” is a complex organic molecule. It contains a benzodioxol group, a pyrazol group, and a pyridine group, among other functional groups .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a benzodioxol group, a pyrazol group, and a pyridine group .Applications De Recherche Scientifique
Synthesis and Structure Elucidation
A study by Bonacorso et al. (2015) focuses on the synthesis of novel pyridines, including compounds structurally related to the specified chemical. They achieved optimized yields using green solvents and explored the structure of these compounds, which could be relevant to understanding the chemical (Bonacorso et al., 2015).
Antioxidant and Antimicrobial Activity
The same study also examined the antioxidant and antimicrobial activities of these synthesized pyridines. They found significant inhibition percentages and antimicrobial effects against various fungi, indicating potential applications in medical or pharmaceutical research (Bonacorso et al., 2015).
Mechanoluminescence and OLED Applications
A paper by Huang et al. (2013) investigated Pt(II) complexes with pyrazole chelates related to the specified chemical. They found these complexes exhibit mechanoluminescence and can be used in OLEDs (organic light-emitting diodes), suggesting potential applications in display technology (Huang et al., 2013).
Electroluminescence in Iridium(III) Complexes
Su et al. (2021) explored iridium(III) complexes with ligands structurally similar to the specified chemical. They demonstrated high efficiency in electroluminescence, which could be valuable in developing more efficient lighting and display technologies (Su et al., 2021).
Optical Properties in Novel Derivatives
Ge et al. (2014) synthesized novel derivatives including pyrazole and pyridine units, similar to the chemical . They studied their fluorescence characteristics, which could have implications in optical materials and sensor technologies (Ge et al., 2014).
Crystal Structure Analysis
Research by Chantrapromma et al. (2012) focused on a pyrazoline derivative with a pyridine unit. They analyzed the crystal structure, which could provide insights into the structural aspects of the specified chemical (Chantrapromma et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)pyrazol-1-yl]ethoxy]-3-chloro-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O3/c19-13-8-12(18(20,21)22)9-23-17(13)26-6-5-25-4-3-14(24-25)11-1-2-15-16(7-11)28-10-27-15/h1-4,7-9H,5-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYCRJZFKUSHDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3)CCOC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2411596.png)
![3-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2411600.png)
![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B2411601.png)
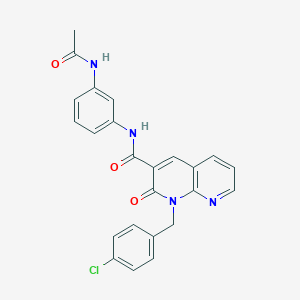
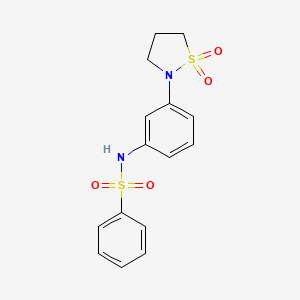
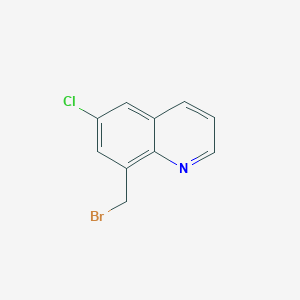
![2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B2411605.png)
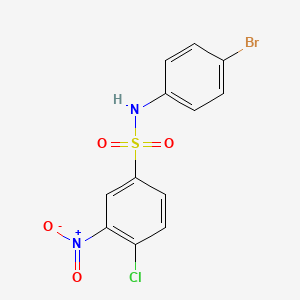


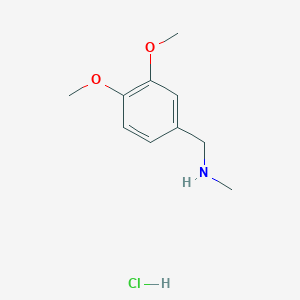

![2-[5-(4-Bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2411617.png)
